Triethoxy(hex-1-EN-1-YL)silane

Description

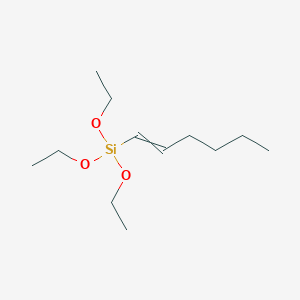

Triethoxy(hex-1-en-1-yl)silane is an organosilicon compound characterized by a triethoxy silyl group attached to a hex-1-enyl chain. Organosilanes with alkenyl substituents are widely used in organic synthesis, surface modification, and polymer chemistry due to their reactivity in hydrosilylation, cross-coupling, and silanization reactions .

Properties

CAS No. |

62621-32-3 |

|---|---|

Molecular Formula |

C12H26O3Si |

Molecular Weight |

246.42 g/mol |

IUPAC Name |

triethoxy(hex-1-enyl)silane |

InChI |

InChI=1S/C12H26O3Si/c1-5-9-10-11-12-16(13-6-2,14-7-3)15-8-4/h11-12H,5-10H2,1-4H3 |

InChI Key |

DVFZJTWMDGYBCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=C[Si](OCC)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxy(hex-1-en-1-yl)silane can be synthesized through the hydrosilylation of hex-1-ene with triethoxysilane. This reaction typically requires a catalyst, such as platinum or rhodium, to proceed efficiently. The reaction conditions often involve moderate temperatures and pressures to ensure optimal yields.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Triethoxy(hex-1-en-1-yl)silane undergoes various types of chemical reactions, including:

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, typically catalyzed by precious metals like platinum or rhodium.

Hydrolysis: The compound is susceptible to hydrolysis, leading to the formation of silanols and ethanol.

Reduction: It can act as a reducing agent in the presence of suitable catalysts, such as cobalt or nickel.

Common Reagents and Conditions

Hydrosilylation: Catalysts like platinum or rhodium, moderate temperatures (50-100°C), and inert atmospheres (e.g., nitrogen or argon).

Hydrolysis: Water or aqueous solutions, ambient temperature.

Reduction: Cobalt or nickel catalysts, mild temperatures (25-50°C).

Major Products Formed

Hydrosilylation: The major product is the corresponding alkylsilane.

Hydrolysis: The major products are silanols and ethanol.

Reduction: The major products depend on the specific substrate being reduced but often include alcohols or amines.

Scientific Research Applications

Triethoxy(hex-1-en-1-yl)silane has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.

Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility and functionality.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.

Industry: Utilized in the production of adhesives, sealants, and coatings due to its strong bonding capabilities with silica surfaces.

Mechanism of Action

The mechanism of action of triethoxy(hex-1-en-1-yl)silane involves the formation of strong covalent bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups, leading to the formation of silanols, which then condense with surface hydroxyl groups on silica. This process results in a robust and durable bond, making it highly effective in various applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of triethoxy(hex-1-en-1-yl)silane with structurally related compounds from the evidence:

Physicochemical Properties

- Polarity : Cyclohexenyloxytriethylsilane (Rf = 0.86) is less polar than ketone derivatives (Rf = 0.45) due to the electron-donating silyl ether group .

- Thermal Stability : Triethoxy groups (as in ) enhance thermal stability compared to trimethyl analogues () .

- Chirality : Ethynylsilanes with chiral centers (e.g., ) exhibit high optical activity, critical for enantioselective catalysis .

Key Research Findings

- Regioselectivity : Platinum catalysts favor 1,2-hydrosilylation in alkenylsilane synthesis, as seen in .

- Chiral Applications : Asymmetric synthesis routes () highlight the role of silanes in accessing enantiopure pharmaceuticals .

- Stability Trade-offs : Triethoxy groups improve hydrolytic stability over trimethoxy analogues but reduce volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.